Luteolin-4'-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
Luteolin-4'-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin-4'-O-glucoside, a naturally occurring flavone (B191248) glycoside, has emerged as a compound of significant interest in the fields of phytochemistry and pharmacology. This technical guide provides an in-depth overview of its primary natural sources, distribution within various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by luteolin (B72000) and its glycosides, offering a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.
Introduction
Luteolin-4'-O-glucoside is a glycosidic derivative of luteolin, a flavone widely distributed in the plant kingdom. As with many flavonoid glycosides, Luteolin-4'-O-glucoside is investigated for its potential health benefits, which are often attributed to its antioxidant and anti-inflammatory properties[1]. The glycosidic linkage at the 4'-position of the luteolin backbone influences its solubility, bioavailability, and metabolic fate, making it a distinct entity from its aglycone. Understanding its natural distribution and concentration is crucial for harnessing its therapeutic potential.
Natural Sources and Distribution
Luteolin-4'-O-glucoside has been identified in a variety of plant species, with its concentration varying significantly depending on the species, cultivar, geographical location, and harvesting time[1].
Primary Botanical Sources
The most prominent and well-documented source of Luteolin-4'-O-glucoside is the leaves of the olive tree (Olea europaea). It is often the major flavonoid present in olive leaf extracts[2][3][4][5]. Other notable sources include:
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Leontodon saxatilis (Lesser Hawkbit)[3]
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Saussurea medusa (Snow Lotus)[3]
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Kummerowia striata (Japanese Clover)[3]
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Gnaphalium affine (Cudweed)[4]
While Luteolin-4'-O-glucoside is present in these and other plants, comprehensive quantitative data across different plant parts is most readily available for Olea europaea.
Quantitative Distribution of Luteolin-4'-O-glucoside
The concentration of Luteolin-4'-O-glucoside in various natural sources is summarized in the tables below.
Table 1: Concentration of Luteolin-4'-O-glucoside in Olea europaea (Olive) Leaf Cultivars
| Cultivar | Concentration (mg/g of fresh weight) | Reference |
| Koroneiki | 0.07–1.60 | [6] |
| Lianolia Kerkyras | 0.07–1.60 | [6] |
| Mastoidis | 0.07–1.60 | [6] |
| Adramytini | 0.07–1.60 | [6] |
| Megaritiki | 0.07–1.60 | [6] |
| Gaidourelia | 0.07–1.60 | [6] |
| Kalamata | 0.07–1.60 | [6] |
| Konservolia | 0.07–1.60 | [6] |
| Chalkidiki | 0.07–1.60 | [6] |
Table 2: Presence of Luteolin-4'-O-glucoside in Other Plant Species (Quantitative Data Limited)
| Plant Species | Family | Plant Part(s) | Notes | References |
| Leontodon saxatilis | Asteraceae | Not specified | Presence confirmed. | [3] |
| Saussurea medusa | Asteraceae | Not specified | Presence confirmed. | [3] |
| Kummerowia striata | Fabaceae | Whole plant | Identified as an inhibitor of Interleukin-5. | [7] |
| Gnaphalium affine | Asteraceae | Whole plant | Identified as a major flavone with anti-hyperuricemia and anti-gouty arthritis activity. | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, quantification, and biological analysis of Luteolin-4'-O-glucoside.
Extraction and Isolation
A general workflow for the extraction and isolation of Luteolin-4'-O-glucoside from plant material is depicted below.
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Sample Preparation: Dry fresh olive leaves at 40-50°C and grind them into a fine powder.
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Extraction:
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Weigh 10 g of the powdered olive leaves and place them in a 250 mL beaker.
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Add 100 mL of 70% aqueous ethanol.
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Place the beaker in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.
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Filtration and Concentration:
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Filter the mixture through Whatman No. 1 filter paper.
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Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
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-
Liquid-Liquid Partitioning:
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Dissolve the crude extract in distilled water.
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Perform successive extractions with n-hexane to remove non-polar impurities, followed by ethyl acetate (B1210297) to enrich the flavonoid glycosides.
-
-
Column Chromatography:
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The ethyl acetate fraction is subjected to column chromatography on silica gel or a macroporous resin.
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Elute with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) of increasing polarity.
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-
Preparative HPLC:
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The fractions containing Luteolin-4'-O-glucoside are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.
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Quantification by HPLC-MS/MS
This protocol provides a robust method for the accurate quantification of Luteolin-4'-O-glucoside in plant extracts.
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Sample Preparation:
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Perform an extraction as described in section 3.1.1.
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Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
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-
HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
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Flow Rate: 0.8 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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Precursor Ion: m/z 447.1 [M-H]⁻.
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Product Ion: m/z 285.1 (corresponding to the luteolin aglycone).
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Structural Elucidation
The identity and structure of isolated Luteolin-4'-O-glucoside should be confirmed using spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for the complete structural elucidation of the molecule, including the position of the glycosidic linkage.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern, which is characteristic of the compound.
Biological Activity and Signaling Pathways
Luteolin-4'-O-glucoside and its aglycone, luteolin, have been shown to modulate several key signaling pathways involved in inflammation.
Anti-inflammatory Signaling Pathways
Luteolin and its glycosides exert their anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling cascades such as NF-κB, MAPK, and JAK/STAT pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Luteolin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit[8].
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to inflammatory stimuli. Luteolin has been observed to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses[9].
References
- 1. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Luteolin-4'-O-glucoside and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin inhibits the JAK/STAT pathway to alleviate auditory cell apoptosis of acquired sensorineural hearing loss based on network pharmacology, molecular docking, molecular dynamics simulation, and experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
